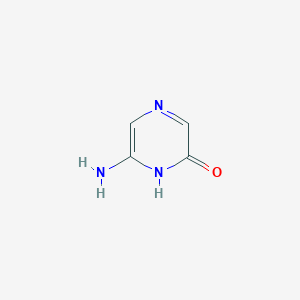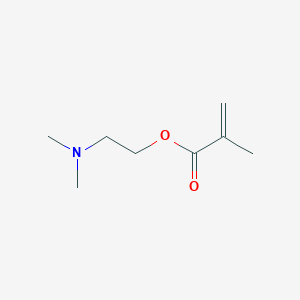![molecular formula C11H13N3S B026421 4-(Piperazin-1-yl)thieno[3,2-c]pyridine CAS No. 106261-27-2](/img/structure/B26421.png)
4-(Piperazin-1-yl)thieno[3,2-c]pyridine
Overview
Description
3,4-Dihydroxymandelic acid, also known as (3,4-dihydroxyphenyl)(hydroxy)acetic acid, is a metabolite of norepinephrine. It is a phenolic compound with significant antioxidative potential. The compound is characterized by its chemical formula C8H8O5 and a molar mass of 184.15 g/mol .
Mechanism of Action
Target of Action
Similar thieno pyrimidine derivatives have been evaluated as inhibitors of pi3 kinase p110alpha , which is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets (like pi3 kinase p110alpha) and inhibit their function .
Biochemical Pathways
If it acts as an inhibitor of pi3 kinase p110alpha like its similar compounds, it could affect the pi3k/akt signaling pathway . This pathway is involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a key player in the development of many types of cancer .
Biochemical Analysis
Biochemical Properties
It is known that thienopyridine bearing structures are associated with various biochemical reactions . They interact with enzymes, proteins, and other biomolecules, influencing their function and activity .
Molecular Mechanism
The molecular mechanism of action of 4-(Piperazin-1-yl)thieno[3,2-c]pyridine is not well-defined. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are required to confirm these hypotheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxymandelic acid can be synthesized through the condensation of glyoxylic acid and catechol in the presence of sodium hydroxide. The process involves cooling a glyoxylic acid solution, adding sodium hydroxide, and then reacting with catechol under controlled pH and temperature conditions . The reaction is typically carried out at low temperatures (5-15°C) to avoid the formation of ortho-position products and series reactions.
Industrial Production Methods: Industrial production of 3,4-dihydroxymandelic acid follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deionized water and controlled pH levels are critical to avoid side reactions and simplify the subsequent treatment process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydroxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dihydroxybenzaldehyde via an oxidative decarboxylation process.
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.
Substitution: It can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tyrosinase and other enzymatic oxidants.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like halogens or other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: 3,4-Dihydroxybenzaldehyde.
Reduction: Reduced forms of the compound, though specific products depend on the reducing conditions.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,4-Dihydroxymandelic acid has several scientific research applications:
Comparison with Similar Compounds
- 3,4-Dihydroxyphenylacetic acid
- 3,4-Dihydroxyphenylglycol
- 4-Hydroxy-3-methoxymandelic acid
Comparison: 3,4-Dihydroxymandelic acid is unique due to its dual hydroxyl groups on the benzene ring, which contribute to its strong antioxidative properties. Compared to similar compounds, it has a higher antioxidative potential and specific roles in norepinephrine metabolism .
Properties
IUPAC Name |
4-piperazin-1-ylthieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14/h1-3,8,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGRTFBJOXMFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450113 | |
| Record name | 4-(Piperazin-1-yl)thieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106261-27-2 | |
| Record name | 4-(Piperazin-1-yl)thieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106261-27-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Piperazin-1-ylthieno[3,2-c]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ2ZNT5VA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B26349.png)










